molecular formula C16H22N2O3 B3081924 Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate CAS No. 111610-19-6

Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate

Cat. No.: B3081924
CAS No.: 111610-19-6
M. Wt: 290.36 g/mol
InChI Key: TZEQABAXFGVJED-UHFFFAOYSA-N
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Description

Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of a benzyl group, a tert-butyl group, and a 4-oxoimidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it could inhibit the activity of certain proteases or kinases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-(tert-butyl)-4-oxoimidazolidine-1-carboxylate: Lacks the methyl group at the 3-position.

    Benzyl 3-methyl-4-oxoimidazolidine-1-carboxylate: Lacks the tert-butyl group at the 2-position.

    2-(tert-Butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate: Lacks the benzyl group.

Uniqueness

Benzyl 2-(tert-butyl)-3-methyl-4-oxoimidazolidine-1-carboxylate is unique due to the presence of all three substituents (benzyl, tert-butyl, and methyl) on the imidazolidine ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

benzyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEQABAXFGVJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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